molecular formula C3H7ClN4 B14889167 3-Hydrazinyl-1H-pyrazole hydrochloride

3-Hydrazinyl-1H-pyrazole hydrochloride

Cat. No.: B14889167
M. Wt: 134.57 g/mol
InChI Key: WNPZVJMHIABWSY-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a hydrazinyl group (-NH-NH₂) at the 3-position, stabilized as a hydrochloride salt. This functional group confers unique reactivity, particularly in nucleophilic addition and cyclization reactions, making it valuable in pharmaceutical synthesis and coordination chemistry.

Properties

Molecular Formula

C3H7ClN4

Molecular Weight

134.57 g/mol

IUPAC Name

1H-pyrazol-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C3H6N4.ClH/c4-6-3-1-2-5-7-3;/h1-2H,4H2,(H2,5,6,7);1H

InChI Key

WNPZVJMHIABWSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropyrazole with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

3-Hydrazinyl-1H-pyrazole hydrochloride is a pyrazole derivative that has various applications, especially in the pharmaceutical and agrochemical industries . Pyrazole derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anticancer properties . They are also useful as insecticides, herbicides, and fungicides .

Synthesis of Bipyrazoles

This compound is used in the synthesis of bipyrazoles, which have numerous applications .

1,3'-Bipyrazoles Treatment of 3-hydrazinopyrazole with benzoylpyruvate ester yields 1,3'-bipyrazole ester derivatives. Methylation and subsequent reduction with LiAlH4 in THF yields 1,5'-dimethyl-3-hydroxymethyl-5-phenyl-1,3'-bipyrazole .

3,3'-Bipyrazolines Reacting 3-epoxypropionyl-2-pyrazolines with hydrazine hydrate in refluxing methanol gives 3,3'-bipyrazolines, which can be acetylated and hydrolyzed to form 1-acetyl-4'-methyl-4-phenyl-4,5-dihydro-3,3'-bipyrazole. Dehydrogenation of this compound yields 4-methyl-4'-phenyl-3,3'-bipyrazole .

Anticancer Agents

1H-pyrazole derivatives are of interest as anticancer agents. Compounds containing the 1-aryl-1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer . Pyrazoline derivatives can be employed in the treatment and/or prophylaxis of cancers affecting the brain, bone, mouth, esophagus, stomach, liver, bladder, pancreas, cervix, lung, breast, colon, rectum, or prostate .

Other Applications

Mechanism of Action

The mechanism by which 3-hydrazinyl-1H-pyrazole hydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in pathogens and cancer cells.

Comparison with Similar Compounds

3-Amino-5-ethyl-1H-pyrazole Hydrochloride

Molecular Formula : C₅H₁₀ClN₃
Molecular Weight : 147.606 g/mol
CAS : 1238864-53-3
Key Features :

  • Substituted with an ethyl group (hydrophobic) at the 5-position and an amino group (-NH₂) at the 3-position.
  • Amino group enables hydrogen bonding, useful in targeting biological receptors.

Comparison :

  • Unlike 3-hydrazinyl derivatives, the amino group lacks the bifunctional (-NH-NH₂) reactivity, limiting its utility in forming hydrazones or heterocyclic scaffolds.
  • Ethyl substitution increases lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents compared to hydrazinyl derivatives.

1-(3-Chloropropyl)-1H-pyrazole Hydrochloride

Molecular Formula: C₁₀H₁₂Cl₂N₂O Synonym: 1-(3-(6-(4-(3-Dimethylaminopropoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride Key Features:

  • Chloropropyl chain introduces a reactive site for nucleophilic substitution (e.g., alkylation).
  • Higher molecular weight (263.12 g/mol) due to extended alkyl and aryl substituents.

Comparison :

  • The chloropropyl group offers versatility in coupling reactions but introduces steric hindrance, unlike the compact hydrazinyl group.
  • Potential toxicity concerns with chlorinated intermediates, whereas hydrazinyl derivatives are more tailored for controlled condensations.

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

Molecular Formula : C₁₁H₁₂N₄O
Structural Features :

  • Pyridyl substituent enables metal coordination, relevant in catalysis .
  • Propanamide group provides hydrogen-bonding sites (N-H and C=O), enhancing crystalline stability.

Comparison :

  • The pyridyl group expands applications in coordination chemistry, whereas hydrazinyl derivatives are more suited for organic synthesis (e.g., Schiff base formation).

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid Hydrochloride

Molecular Formula: Not explicitly stated (CAS: 1394040-13-1) Key Features:

  • Carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and pH-dependent solubility.

Comparison :

  • The carboxylic acid group broadens utility in ionic interactions (e.g., with basic amino acids in proteins), whereas hydrazinyl’s basicity favors reactions with electrophiles.
  • Higher polarity of the carboxylic acid may reduce cell membrane penetration compared to hydrazinyl derivatives.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity References
3-Hydrazinyl-1H-pyrazole HCl Not provided Not provided Hydrazinyl (-NH-NH₂) Cyclization, hydrazone formation N/A
3-Amino-5-ethyl-1H-pyrazole HCl C₅H₁₀ClN₃ 147.606 Amino (-NH₂), Ethyl (-C₂H₅) Hydrogen bonding, bioactivity
1-(3-Chloropropyl)-1H-pyrazole HCl C₁₀H₁₂Cl₂N₂O 263.12 Chloropropyl (-CH₂CH₂CH₂Cl) Alkylation, intermediate synthesis
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide C₁₁H₁₂N₄O 216.25 Pyridyl, Propanamide Metal coordination, crystallography
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid HCl Not provided Not provided Carboxylic acid (-COOH) Ionic interactions, solubility

Research Findings and Implications

  • Reactivity : Hydrazinyl derivatives excel in forming nitrogen-rich heterocycles (e.g., triazoles), critical in anticancer and antimicrobial agents. In contrast, chloropropyl analogues () are more suited for alkylation or cross-coupling .
  • Biological Interactions: Amino-substituted pyrazoles () may target enzymes via hydrogen bonding, while carboxylic acid derivatives () interact with basic residues in proteins .
  • Stability: Hydrazinyl hydrochloride salts likely exhibit better stability than free bases, similar to amino-substituted hydrochlorides (), which resist degradation under physiological pH .

Q & A

Q. What are the key synthetic strategies for preparing 3-Hydrazinyl-1H-pyrazole hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under reflux conditions in solvents like ethanol or THF. Key considerations include:

  • Reagent Selection : Hydrazine hydrate or phenylhydrazine hydrochloride (PhNHNH₃⁺Cl⁻) are commonly used to introduce the hydrazinyl group .
  • Temperature Control : Reflux conditions (e.g., ethanol at 78°C) promote cyclization, while lower temperatures may reduce side reactions .
  • Purification : Chromatography or recrystallization from solvents like dichloromethane or THF ensures high purity .

Table 1: Example Synthetic Routes

StepReagents/ConditionsPurpose
1Hydrazine hydrate, ethanol, refluxCyclization to pyrazole core
2SOCl₂, DCMHydrochloride salt formation
3KOtBu, THFRing closure and final purification

Q. How can the hydrazinyl group in this compound be functionalized for derivatization?

Methodological Answer: The hydrazinyl group (-NH-NH₂) is highly reactive and can be modified via:

  • Mannich Reactions : React with formaldehyde and secondary amines to form N-alkylated derivatives, useful for enhancing solubility or bioactivity .
  • Acylation : Treat with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form hydrazide derivatives .
  • Coordination Chemistry : The hydrazinyl group acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metallodrug design .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring structure and hydrazinyl proton signals (δ 6.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions in the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model reaction pathways and electronic properties:

  • Geometry Optimization : Predicts stable conformers and transition states for cyclization steps .
  • Reactivity Analysis : Frontier molecular orbitals (FMOs) identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Table 2: Basis Sets for DFT Studies

Basis SetApplication
6-31G(d)Structural optimization
6-311++G(d,p)High-accuracy energy calculations

Q. What strategies resolve contradictions in biological activity data for hydrazinyl-containing compounds across different studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting bioactivity .
  • Mechanistic Studies : Combine in vitro assays (e.g., antimicrobial disk diffusion) with in silico docking to validate target binding .

Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated into this compound for pharmacokinetic studies?

Methodological Answer: ¹⁴C-labeling involves:

  • Radiosynthesis : Introduce ¹⁴C via precursors like [¹⁴C]-KCN in multi-step routes (e.g., Sandmeyer reaction for aromatic ring labeling) .
  • Purification : Radio-HPLC isolates the labeled compound, ensuring radiochemical purity >95% .
  • Tracing : Use scintillation counting to monitor metabolic pathways in animal models .

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